REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:6]([C:7](O)=[O:8])[C:5]([OH:11])=[C:4]([N+]([O-])=O)[CH:3]=1.S(Cl)(Cl)=O.[CH3:19][NH:20][CH3:21].C1COCC1.S(=O)(=O)(O)O>O.C(#N)C>[OH:11][C:5]1[CH:4]=[CH:3][CH:2]=[CH:10][C:6]=1[C:7]([N:20]([CH3:21])[CH3:19])=[O:8]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(C(=O)O)=C1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to 5-10° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then warmed to ambient temperature
|
Type
|
CUSTOM
|
Details
|
precipitated out from the mixture
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 5° C
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with water (200 ml)
|
Type
|
CUSTOM
|
Details
|
The wet crude product was recrystallized from 400 ml of hot ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)N(C)C)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.2 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |